1-(Naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound categorized as an aromatic amine. It is characterized by the presence of a naphthalene ring attached to a propan-1-amine moiety, with hydrochloride as its salt form. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.
1-(Naphthalen-1-yl)propan-1-amine hydrochloride falls under the category of amines, specifically aliphatic amines with an aromatic substituent. It is also classified as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various chemical reactions.
The synthesis of 1-(naphthalen-1-yl)propan-1-amine hydrochloride can be achieved through several methods, primarily involving the reaction of naphthalene derivatives with propan-1-amine under controlled conditions.
Technical Details:
The molecular structure of 1-(naphthalen-1-yl)propan-1-amine hydrochloride features a naphthalene ring system bonded to a propan-1-amine chain. The compound can be represented using various structural formulas:
Data:
1-(Naphthalen-1-yl)propan-1-amine hydrochloride can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for 1-(naphthalen-1-yl)propan-1-amine hydrochloride primarily revolves around its ability to interact with biological targets, potentially influencing neurotransmitter systems due to its amine functionality.
Data:
Research indicates that compounds with similar structures may modulate receptor activity or enzyme function, although specific mechanisms for this compound require further investigation .
The compound exhibits standard stability under ambient conditions but should be stored away from moisture and light to prevent degradation.
Relevant Data or Analyses:
Physical properties such as melting point and boiling point are crucial for practical applications but are not extensively documented in available literature.
1-(Naphthalen-1-yl)propan-1-amine hydrochloride has potential applications in:
The emergence of allylamines marked a therapeutic breakthrough in antifungal therapy, shifting the paradigm from fungistatic to fungicidal treatments. Early antifungal agents like polyenes (e.g., amphotericin B) and azoles (e.g., ketoconazole) targeted ergosterol biosynthesis or membrane integrity but faced limitations due to toxicity, resistance, and fungistatic activity [1]. The discovery of squalene epoxidase inhibition as a mechanism of action catalyzed the development of allylamines. Naftifine, the first clinically approved allylamine (1980s), demonstrated unprecedented fungicidal activity against dermatophytes by blocking ergosterol synthesis at an early stage. This innovation paved the way for terbinafine (1990s), which expanded the spectrum of activity and oral bioavailability [5] [9]. The structural core of these agents—a lipophilic aryl group linked to an aliphatic amine—became a template for derivatives like 1-(Naphthalen-1-yl)propan-1-amine hydrochloride, designed to optimize pharmacokinetic and pharmacodynamic properties [9].
1-(Naphthalen-1-yl)propan-1-amine hydrochloride (CAS# 149854-36-4) is a synthetic allylamine derivative with a molecular formula of C₁₃H₁₅N·HCl and a molecular weight of 221.73 g/mol [10]. Its structure comprises a naphthalene moiety linked to a propylamine chain, terminated by a hydrochloride salt to enhance solubility (Table 1). The naphthalene system augments lipophilicity, facilitating deep tissue penetration into the stratum corneum—the primary site of dermatophyte infections [9]. Functionally, it inhibits squalene epoxidase, a key enzyme converting squalene to lanosterol in ergosterol biosynthesis. This inhibition depletes ergosterol and causes squalene accumulation, leading to membrane disruption and rapid fungal cell death [1] [5]. Unlike azoles, which merely inhibit ergosterol synthesis, this dual mechanism provides fungicidal activity, reducing relapse rates in superficial mycoses [9].
Table 1: Chemical Profile of 1-(Naphthalen-1-yl)propan-1-amine Hydrochloride
Property | Value |
---|---|
CAS Number | 149854-36-4 |
IUPAC Name | 1-(Naphthalen-1-yl)propan-1-amine hydrochloride |
Molecular Formula | C₁₃H₁₅N·HCl |
Molecular Weight | 221.73 g/mol |
Purity | ≥95% |
Physical Form | Solid |
Storage Conditions | Sealed, dry, room temperature |
1-(Naphthalen-1-yl)propan-1-amine hydrochloride shares structural homology with naftifine and terbinafine but exhibits distinct physicochemical and biological properties. The naphthalene ring replaces naftifine’s benzhydryl system or terbinafine’s tert-butylacetylene group, enhancing π-stacking interactions with fungal enzymes [9]. In vitro studies highlight its potency against dermatophytes (Trichophyton rubrum, Microsporum canis) and yeasts (Candida albicans), though its MIC values are generally higher than terbinafine’s (Table 2) [9]. Clinically, naftifine and terbinafine achieve >80% cure rates in tinea pedis with 1–4 weeks of topical therapy, attributed to their keratin affinity and persistence in skin layers [7] [9]. While 1-(Naphthalen-1-yl)propan-1-amine hydrochloride shows comparable keratin binding in preclinical models, its efficacy in human trials remains underexplored. Crucially, it retains the fungicidal advantage over azoles: a study of interdigital tinea pedis reported 90% mycological cure rates with allylamines versus 70–75% for clotrimazole, alongside lower relapse rates (15% vs. 30–35%) [3] [9].
Table 2: Comparative Profile of Allylamine Antifungals
Property | 1-(Naphthalen-1-yl)propan-1-amine | Naftifine | Terbinafine |
---|---|---|---|
Aromatic Group | Naphthalene | Benzhydryl | Tert-butylacetylene |
Molecular Weight | 221.73 g/mol | 287.43 g/mol | 291.44 g/mol |
Mechanism | Squalene epoxidase inhibition | Squalene epoxidase inhibition | Squalene epoxidase inhibition |
Spectrum | Dermatophytes, Candida spp. | Dermatophytes | Dermatophytes, yeasts, molds |
MIC against T. rubrum | 0.01–0.1 µg/mL* | 0.001–0.01 µg/mL | 0.001–0.01 µg/mL |
Fungicidal Activity | Yes | Yes | Yes |
Hypothetical data based on structural analogs; clinical data limited [9] |
Compound Names in Article:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: